(+)-Di-tert-butyl L-tartrate

Asymmetric Catalysis Epoxidation Enantioselectivity

Select (+)-di-tert-butyl L-tartrate for unmatched enantioselectivity in asymmetric synthesis. As a premier ligand for Mg-catalyzed epoxidation of aliphatic enones, it delivers 71–93% ee, rivaling lanthanide-BINOL systems. For chiral propargylic amines, achieve up to 95% ee in alkynylzinc additions. Its bulky tert-butyl esters provide superior steric control and solubility, ensuring higher diastereoselectivity (82:18 dr) in silylketene acetal reactions. Choose 99% purity for robust, scalable processes.

Molecular Formula C12H22O6
Molecular Weight 262.3 g/mol
CAS No. 117384-45-9
Cat. No. B054582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Di-tert-butyl L-tartrate
CAS117384-45-9
Molecular FormulaC12H22O6
Molecular Weight262.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C(C(C(=O)OC(C)(C)C)O)O
InChIInChI=1S/C12H22O6/c1-11(2,3)17-9(15)7(13)8(14)10(16)18-12(4,5)6/h7-8,13-14H,1-6H3/t7-,8-/m1/s1
InChIKeyITWOKJQQGHCDBL-HTQZYQBOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Di-tert-butyl L-tartrate (CAS 117384-45-9): A Bulky Chiral Ester for Asymmetric Synthesis


(+)-Di-tert-butyl L-tartrate (CAS 117384-45-9), also known as di-tert-butyl (2R,3R)-2,3-dihydroxybutanedioate, is a chiral diester derived from L-tartaric acid. It belongs to the class of dialkyl tartrates, which serve as chiral auxiliaries and ligands in asymmetric synthesis . The compound's defining feature is its two bulky tert-butyl ester groups, which impart significant steric hindrance and enhanced solubility in organic solvents compared to smaller alkyl esters . This compound is a white to pale cream crystalline solid with a melting point of 88-92 °C and a specific optical rotation of +9° to +13° (c=1 in acetone) .

Why Di-tert-butyl L-tartrate Cannot Be Replaced by Generic Dialkyl Tartrates


Dialkyl tartrates are not interchangeable in asymmetric synthesis due to the profound influence of the ester alkyl group on steric bulk, solubility, and the resulting stereochemical outcomes. While diethyl L-tartrate is the historical standard in reactions like Sharpless epoxidation [1], the increased steric hindrance of the tert-butyl groups in di-tert-butyl L-tartrate fundamentally alters the reaction landscape, leading to different—and often superior—enantioselectivities in specific transformations [2]. The selection of the tartrate ester directly impacts the transition state geometry and the stability of chiral complexes, making it a critical decision point for achieving target enantiomeric excess.

Quantitative Evidence for Selecting Di-tert-butyl L-tartrate Over Other Dialkyl Tartrates


Enhanced Enantioselectivity in Aliphatic Enone Epoxidation vs. Diethyl Tartrate

In the catalytic asymmetric epoxidation of aliphatic enones using tert-butylhydroperoxide, a catalyst derived from dibutylmagnesium and di-tert-butyl L-tartrate achieves enantiomeric excesses (ee) of 71-93% [1]. This performance is benchmarked against standard La-BINOL systems, which achieve ee's up to 99% for aryl enones but typically fall to ~95% ee for aliphatic substrates [1]. Critically, the study attributes the higher ee obtained with the di-tert-butyl tartrate catalyst to the increased steric bulk of the tert-butyl groups compared to smaller ester derivatives like diethyl tartrate [1].

Asymmetric Catalysis Epoxidation Enantioselectivity

Superior Diastereoselectivity in Tartrate-Derived Silylketene Acetal Additions vs. Smaller Esters

A systematic study of tartrate-derived silylketene acetals reacting with benzaldehyde revealed that the diastereoselectivity is highly dependent on the tartrate ester. Utilizing di-tert-butyl tartrate derivatives resulted in high yields and excellent stereoselectivity, with a diastereomeric ratio of 82:18 [1]. The authors note that the stereoselectivity and reactivity are directly influenced by the nature of the ester group, with the bulky tert-butyl groups providing optimal results for a range of aldehyde substrates [1].

Stereoselective Synthesis Chiral Auxiliary Diastereoselectivity

Highest Enantioselectivity in Alkynylzinc Additions to Nitrones via Product-Like Enhancement

In the asymmetric addition of alkynylzinc reagents to nitrones, the use of di-tert-butyl (R,R)-tartrate as a chiral auxiliary yielded optically active (R)-α-substituted propargylic N-hydroxylamines with up to 95% ee [1]. This was achieved through an 'unprecedented enhancement of enantioselectivity' by adding a product-like N-hydroxylamine to the reaction mixture [1]. This methodology is specific to the di-tert-butyl tartrate system and has not been reported with the same level of success using smaller dialkyl tartrates.

Asymmetric Catalysis Alkyne Addition Chiral Auxiliary

Broadest Utility as an Enantioselective Ion Carrier in Optode Sensors

A comparative study of four lipophilic (R,R)-tartrates as carriers in enantioselective optodes found that (R,R)-di-tert-butyl tartrate was 'by far the most effective in all other cases' when benchmarked against other tartrate derivatives, including dimenthyl tartrate, for the detection of protonated 1-phenylethylamine, propranolol, and norephedrine [1]. While dimenthyl tartrate provided the best selectivity for norephedrine (coefficient of 0.5), di-tert-butyl tartrate demonstrated superior overall performance across the panel of analytes [1].

Analytical Chemistry Enantioselective Sensors Optodes

Enhanced Stability and Solubility from Tert-butyl Groups Compared to Smaller Esters

The presence of the tert-butyl groups in di-tert-butyl L-tartrate enhances its stability and solubility in organic solvents while providing steric hindrance that affects reactivity . This is in contrast to smaller esters like diethyl or dimethyl tartrate, which are more prone to hydrolysis or transesterification under certain reaction conditions, a critical factor in synthetic planning and storage .

Physicochemical Properties Stability Solubility

Efficient Synthesis of Thio- and Thiolcarbamates from Cyclic Thioxocarbonate Derivatives

The aminolysis of cyclic thioxocarbonates derived from (R,R)-dialkyl tartrates provides an efficient access to thio- and thiolcarbamates. The study specifically utilizes the di-tert-butyl tartrate derivative, noting that the electron-withdrawing carboxylic esters increase the electrophilic character of the carbinol carbons, facilitating nucleophilic substitution [1]. The reaction is described as 'fast and high yielding' [1].

Organic Synthesis Thiocarbamates Chiral Pool

Optimal Use Cases for (+)-Di-tert-butyl L-tartrate in Research and Industry


Catalytic Asymmetric Epoxidation of Challenging Aliphatic Enones

Based on the evidence, (+)-di-tert-butyl L-tartrate is a premier ligand choice for the magnesium-catalyzed asymmetric epoxidation of aliphatic enones. It delivers enantiomeric excesses in the 71-93% range, a performance that rivals more expensive and complex lanthanide-BINOL systems [1]. This makes it an attractive option for process chemists scaling up the synthesis of chiral epoxide intermediates for pharmaceuticals or agrochemicals.

Stereoselective Synthesis of Propargylic Amines via Alkynylzinc Addition

Medicinal chemists seeking a high-yielding, highly enantioselective route to chiral propargylic amines should prioritize (+)-di-tert-butyl L-tartrate. Its unique ability to induce up to 95% ee in the addition of alkynylzinc reagents to nitrones, especially when augmented with a product-like additive, provides a clear synthetic advantage [1]. This methodology avoids the need for precious metal catalysts or complex ligand systems.

Development of Broad-Spectrum Enantioselective Optical Sensors (Optodes)

Analytical chemists developing enantioselective optodes for the detection of chiral amines (e.g., phenylethylamine, propranolol) should select di-tert-butyl L-tartrate as the chiral ion carrier. Comparative studies have shown it to be the most effective lipophilic tartrate for achieving broad enantioselectivity, offering a single, robust sensing element for multiple analytes [1].

Stereoselective Aldehyde Additions Using Tartrate-Derived Silylketene Acetals

For researchers exploring the use of chiral silylketene acetals in stereoselective C-C bond formation, the di-tert-butyl L-tartrate derivative is the optimal starting material. It provides the highest reported diastereoselectivity (82:18 dr) and yields in reactions with benzaldehyde when compared to other dialkyl tartrates [1]. This empirical optimization directly translates to higher product purity and reduced purification burden.

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